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Executive Summary
Disomotide (also known as CIGB-300) is a first-in-class, cell-permeable cyclic peptide that

represents a novel strategy in oncology by targeting the protein kinase CK2 signaling axis.

Unlike traditional kinase inhibitors that compete for the ATP-binding site, Disomotide impairs

CK2-mediated phosphorylation by binding to the phosphoacceptor domain of its substrates.[1]

[2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and pro-apoptotic

activity across a range of cancer cell lines and in various animal models.[1] Disomotide has

shown efficacy in reducing tumor growth, inhibiting metastasis, and synergizing with

conventional chemotherapeutics.[2][3] This technical guide provides a comprehensive overview

of the preclinical data for Disomotide, detailing its mechanism of action, in vitro and in vivo

efficacy, and the experimental protocols utilized in its evaluation.

Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase

that is frequently overexpressed in solid tumors and hematologic malignancies. Its promiscuous

activity, with over 300 known substrates, implicates it in virtually all cancer hallmarks, including

cell proliferation, survival, angiogenesis, and resistance to apoptosis. This has made CK2 a

scientifically validated and attractive target for anticancer therapy.
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Disomotide was identified through the screening of a random peptide phage display library. Its

unique mechanism of action, which involves targeting the substrate-binding site rather than the

kinase's ATP pocket, offers a potential advantage in specificity and overcoming resistance

mechanisms associated with ATP-competitive inhibitors. The primary intracellular target of

Disomotide has been identified as B23/nucleophosmin (NPM), a key nucleolar protein whose

phosphorylation by CK2 is critical for ribosome biogenesis and cell cycle progression.

Mechanism of Action: The CK2-B23/NPM Axis
Disomotide exerts its anticancer effects by disrupting the CK2 signaling cascade. The peptide

is cell-permeable and localizes to the nucleolus, the primary site of ribosome biogenesis and

the location of its key target, B23/NPM.

The proposed mechanism follows these key steps:

Cellular and Nucleolar Entry: Disomotide penetrates the cell membrane and accumulates in

the nucleolus.

Target Binding: The peptide binds to the CK2 phosphoacceptor site on substrates, with a

demonstrated high affinity for B23/NPM. It has also been shown to interact directly with the

CK2α and CK2α' catalytic subunits.

Inhibition of Phosphorylation: This binding physically obstructs CK2 from phosphorylating

B23/NPM.

Downstream Consequences: The inhibition of B23/NPM phosphorylation leads to nucleolar

disassembly, cell cycle arrest, and the induction of apoptosis through caspase activation.

Proteomic analyses have confirmed that Disomotide modulates a wide array of proteins

involved in ribosome biogenesis, apoptosis, cell proliferation, and drug resistance.

Caption: Disomotide's mechanism of action in the nucleolus.

In Vitro Preclinical Data
Disomotide has demonstrated a dose-dependent antiproliferative effect across a wide panel of

human cancer cell lines derived from both solid tumors and hematologic malignancies.
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Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values highlight a degree of selective potency

for tumor cells over non-tumorigenic cell lines. The large cell lung carcinoma line NCI-H460 has

been identified as particularly sensitive.

Cell Line Cancer Type IC50 (µM) Reference

Highly Sensitive

NCI-H460
Large Cell Lung

Carcinoma
30 ± 5.3

Various
Hematologic

Malignancies
20 - 35 (Range)

Moderately Sensitive

NCI-H125
Non-Small Cell Lung

Cancer
60

General
Tumorigenic Cell

Lines
~100 (Mean)

Less Sensitive /

Resistant

A549
Non-Small Cell Lung

Cancer
171

General
Non-Tumorigenic Cell

Lines
~190 (Mean)

General Solid Tumor Panel 20 - 250 (Range)

Cellular Effects
Beyond inhibiting proliferation, Disomotide actively promotes cancer cell death and inhibits key

processes involved in metastasis.

Induction of Apoptosis: Treatment with Disomotide leads to rapid caspase activation and

apoptosis in various tumor cell lines. In breast cancer cells, this occurs via the intrinsic
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pathway, marked by an increase in Bax and a decrease in Bcl-2 expression.

Inhibition of Metastatic Processes: In lung cancer cell models, Disomotide was shown to

significantly reduce cell adhesion, migration, and invasion.

Synergy with Chemotherapy: Disomotide sensitizes cancer cells to conventional

chemotherapy. Studies showed a synergistic or additive antiproliferative effect when

combined with cisplatin and paclitaxel in lung and cervical cancer models.

In Vivo Preclinical Data
Disomotide has demonstrated significant antitumor efficacy in multiple animal models,

administered both locally and systemically.

Antitumor and Antimetastatic Efficacy
While specific quantitative data on tumor growth inhibition percentages are not consistently

available in published literature, the qualitative outcomes have been consistently positive.
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Cancer Model Animal Model Administration Key Outcomes Reference

Lung Carcinoma

(3LL)

Syngeneic

C57BL/6 Mice
Intravenous

Markedly

decreased lung

colonization and

metastasis

development.

Breast Cancer

(F3II)
Mice Systemic

Inhibited lung

colonization;

reduced the size

and number of

metastatic

lesions.

Human Tumor

Xenografts
Nude Mice Systemic & Local

Elicited

significant

antitumor effects.

Cervical Cancer
Syngeneic

Murine Model
Not Specified

Halted tumor

growth.

Anti-Angiogenic Effects
In a lung cancer-induced angiogenesis model (Matrigel plug assay), systemic treatment with

Disomotide was shown to limit the vascular response, demonstrating its anti-angiogenic

properties.

Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic data (e.g., Cmax, t1/2, AUC) for Disomotide are not

extensively detailed in the available literature. However, Phase 1 clinical trials have been

conducted to establish its safety, tolerability, and pharmacokinetic profile in humans after both

local and systemic administration. These trials found the peptide to be safe and well-tolerated.

Experimental Protocols & Methodologies
The following section outlines the typical methodologies employed in the preclinical evaluation

of Disomotide.
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Preclinical Study Workflow
The evaluation of Disomotide followed a standard preclinical workflow, progressing from initial

in vitro characterization to in vivo efficacy and safety assessments.

In Vitro Evaluation

In Vivo Evaluation

Antiproliferation Assays
(Crystal Violet, MTT)

Apoptosis & Cell Cycle
(Flow Cytometry)

Xenograft & Syngeneic
Tumor Models

Transition to
Animal Models

Mechanism of Action
(Pull-down, Western Blot)

Migration & Invasion
(Transwell Assay)

Metastasis Models
(Tail Vein Injection)

Angiogenesis Assays
(Matrigel Plug)

Toxicology & PK Studies

Click to download full resolution via product page

Caption: General experimental workflow for Disomotide preclinical studies.

In Vitro Assay Protocols
Antiproliferation Assay (Crystal Violet):
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Cancer cells were seeded in 96-well plates at a density of 2-8 x 10³ cells/well and allowed

to attach overnight.

Cells were treated with increasing concentrations of Disomotide (typically ranging from 0

to 300 µM) for 72 hours.

The medium was removed, and cells were fixed with 10% glutaraldehyde.

Plates were washed, and cells were stained with 0.5% crystal violet solution.

After washing and drying, the stain was solubilized with Sorenson's buffer.

Absorbance was read at 570 nm, and IC50 values were calculated from dose-response

curves.

Apoptosis Assay (Flow Cytometry):

Cells were treated with Disomotide at an equipotent dose (e.g., IC50) for various time

points (e.g., 6, 24, 48 hours).

Cells were harvested, washed with PBS, and resuspended in binding buffer.

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol.

Samples were analyzed on a flow cytometer to quantify early apoptotic (Annexin V+/PI-),

late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cellular Internalization Assay:

A fluorescently-tagged version of the peptide (e.g., CIGB-300-FITC) was synthesized.

NCI-H460 cells were incubated with the tagged peptide for various time points (e.g., 5 min

to 48 hours).

Following incubation, cells were washed, and internalization was visualized and quantified

using fluorescence microscopy or flow cytometry.
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In Vivo Study Protocols
Xenograft Tumor Model:

Human cancer cells (e.g., NCI-H125) were subcutaneously injected into the flank of

immunocompromised mice (e.g., nude mice).

When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into

treatment and control groups.

Disomotide was administered via a specified route (e.g., intravenous, intratumoral) at a

defined dose and schedule.

Tumor volume and body weight were measured regularly (e.g., 2-3 times per week).

At the end of the study, tumors were excised for further analysis (e.g., histology, western

blot).

Experimental Metastasis Model:

Murine cancer cells (e.g., 3LL Lewis Lung Carcinoma) were injected into the lateral tail

vein of syngeneic mice (e.g., C57BL/6).

Systemic treatment with Disomotide (e.g., 10 mg/kg) or vehicle control was initiated.

After a set period (e.g., 21-28 days), mice were euthanized, and lungs were harvested.

The number and size of metastatic nodules on the lung surface were counted to determine

treatment efficacy.

Conclusion
The comprehensive body of preclinical evidence strongly supports the potential of Disomotide
(CIGB-300) as a novel targeted therapy for cancer. Its unique mechanism of action, inhibiting

CK2 substrate phosphorylation, provides a distinct advantage over conventional kinase

inhibitors. In vitro studies have consistently demonstrated its ability to inhibit proliferation and

induce apoptosis in a wide range of cancer cells, while in vivo models have confirmed its

antitumor, antimetastatic, and anti-angiogenic properties. The favorable safety profile observed
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in early clinical trials further underscores its therapeutic promise. Future research should focus

on identifying predictive biomarkers for sensitivity to Disomotide and exploring rational

combination strategies to maximize its clinical benefit in oncology.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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